An In-depth Technical Guide to the NMR Characterization of 5-Borono-4-chloro-2-methoxybenzoic acid
An In-depth Technical Guide to the NMR Characterization of 5-Borono-4-chloro-2-methoxybenzoic acid
This guide provides a comprehensive technical overview of the Nuclear Magnetic Resonance (NMR) characterization of 5-Borono-4-chloro-2-methoxybenzoic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of NMR spectroscopy as applied to this specific molecule. It offers predictive analysis of its ¹H and ¹³C NMR spectra, methodologies for data acquisition, and the scientific rationale behind the expected spectral features.
Introduction: The Significance of 5-Borono-4-chloro-2-methoxybenzoic acid
5-Borono-4-chloro-2-methoxybenzoic acid is a highly functionalized aromatic compound with significant potential in various domains of chemical research, particularly in medicinal chemistry and organic synthesis. Substituted phenylboronic acids are crucial building blocks in Suzuki-Miyaura cross-coupling reactions, a powerful method for forging carbon-carbon bonds to create complex molecules, including many pharmaceutical agents.[1] The presence of a carboxylic acid, a methoxy group, a chloro substituent, and a boronic acid moiety on a single benzene ring makes this molecule a versatile intermediate. Accurate structural elucidation and purity assessment are paramount, and NMR spectroscopy stands as the most powerful tool for this purpose.
Principles of NMR Spectroscopy in the Context of 5-Borono-4-chloro-2-methoxybenzoic acid
NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb and re-emit electromagnetic radiation at a specific frequency. This frequency, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus.
The substituents on the benzene ring of 5-Borono-4-chloro-2-methoxybenzoic acid—the electron-withdrawing carboxylic acid and chloro groups, the electron-donating methoxy group, and the boronic acid group—all exert distinct electronic effects. These effects modulate the electron density around each proton and carbon atom, leading to a unique chemical shift for each non-equivalent nucleus. Furthermore, the interactions between neighboring protons create characteristic splitting patterns, or multiplicities, which provide valuable information about the connectivity of the molecule.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of 5-Borono-4-chloro-2-methoxybenzoic acid is expected to exhibit distinct signals corresponding to the aromatic protons, the methoxy protons, the carboxylic acid proton, and the protons of the boronic acid group. The predicted chemical shifts are influenced by the electronic effects of the substituents.
Aromatic Protons: The benzene ring has two protons. Due to the substitution pattern, they are in different chemical environments and are expected to appear as distinct signals.
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H-3: This proton is situated between the electron-donating methoxy group and the electron-withdrawing chloro group. It is expected to resonate at a relatively upfield region for aromatic protons.
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H-6: This proton is adjacent to the boronic acid group and meta to the chloro group. It will likely appear downfield compared to H-3.
Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and will appear as a sharp singlet. Their chemical shift is typically in the range of 3.7–3.9 ppm.[2]
Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid group is acidic and its chemical shift is highly variable, often appearing as a broad singlet in the range of 10-13 ppm.[2] Its broadness is due to hydrogen bonding and chemical exchange.
Boronic Acid Protons (-B(OH)₂): The two protons of the boronic acid hydroxyl groups are also acidic and will likely appear as a broad singlet. The chemical shift of these protons can vary significantly depending on the solvent and concentration.
Predicted ¹H NMR Data Summary
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-3 | ~7.0 - 7.2 | d | 1H |
| H-6 | ~7.8 - 8.0 | d | 1H |
| -OCH₃ | ~3.8 - 4.0 | s | 3H |
| -COOH | ~10.0 - 13.0 | br s | 1H |
| -B(OH)₂ | Variable (broad) | br s | 2H |
d = doublet, s = singlet, br s = broad singlet
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Due to the lack of symmetry, each of the seven carbon atoms in the benzene ring and the attached functional groups is expected to have a unique chemical shift.
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Carboxyl Carbon (C=O): This carbon is highly deshielded due to the two adjacent oxygen atoms and will appear at the most downfield region of the spectrum, typically between 165 and 175 ppm.[2]
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Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents.
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C-1 (attached to -COOH): The deshielding effect of the carboxylic acid group will place this carbon's signal downfield.
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C-2 (attached to -OCH₃): The electron-donating methoxy group will cause this carbon to be shielded and appear at a relatively upfield position for an aromatic carbon.
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C-4 (attached to -Cl): The chloro group has a moderate deshielding effect.
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C-5 (attached to -B(OH)₂): The boronic acid group's effect on the attached carbon can be complex.
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C-3 and C-6: These carbons are attached to protons and their chemical shifts will be influenced by the neighboring substituents.
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Methoxy Carbon (-OCH₃): This carbon will appear in the aliphatic region of the spectrum, typically around 55-60 ppm.[2]
Predicted ¹³C NMR Data Summary
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | ~165 - 175 |
| C-1 | ~125 - 135 |
| C-2 | ~155 - 160 |
| C-3 | ~115 - 120 |
| C-4 | ~130 - 135 |
| C-5 | ~135 - 140 |
| C-6 | ~130 - 135 |
| -OCH₃ | ~55 - 60 |
Experimental Protocol for NMR Analysis
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
1. Sample Preparation:
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Accurately weigh approximately 5-10 mg of 5-Borono-4-chloro-2-methoxybenzoic acid.
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Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often a good choice for carboxylic acids as it can better solubilize the compound and allow for the observation of the acidic protons.
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Ensure the sample is fully dissolved. Gentle warming or sonication may be necessary.
2. NMR Spectrometer Setup:
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Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
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Tune and match the probe for both ¹H and ¹³C nuclei.
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Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
3. Data Acquisition:
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¹H NMR:
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Acquire a standard one-dimensional proton spectrum.
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Use a sufficient number of scans to achieve a good signal-to-noise ratio.
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Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).
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¹³C NMR:
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Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.
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A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
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Set the spectral width to encompass the full range of expected carbon chemical shifts (e.g., 0-200 ppm).
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2D NMR (Optional but Recommended):
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COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
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HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
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HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is invaluable for assigning quaternary carbons.
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4. Data Processing:
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Apply a suitable window function (e.g., exponential multiplication) to improve the signal-to-noise ratio.
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Perform a Fourier transform to convert the time-domain data (FID) into the frequency-domain spectrum.
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Phase correct the spectrum to ensure all peaks are in pure absorption mode.
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Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
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Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Visualization of Molecular Structure and Analytical Workflow
To aid in the interpretation of the NMR data, the following diagrams illustrate the molecular structure with atom numbering and a typical workflow for NMR characterization.
Caption: Molecular structure with atom numbering for NMR assignment.
Caption: Experimental workflow for NMR characterization.
Conclusion
The NMR characterization of 5-Borono-4-chloro-2-methoxybenzoic acid is a critical step in its synthesis and application. By understanding the principles of NMR and the influence of the various functional groups on the spectrum, researchers can confidently elucidate its structure and assess its purity. The predictive data and experimental protocol provided in this guide serve as a valuable resource for scientists working with this and structurally related compounds. The application of advanced 2D NMR techniques is highly recommended for unambiguous assignment of all proton and carbon signals, ensuring the highest level of scientific rigor.
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